5-Bromo-4-nitro-1-propyl-1H-pyrazole
Overview
Description
5-Bromo-4-nitro-1-propyl-1H-pyrazole is a heterocyclic compound with the molecular formula C₆H₈BrN₃O₂ and a molecular weight of 234.05 g/mol . It is characterized by a five-membered pyrazole ring substituted with bromine, nitro, and propyl groups. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets, influencing cellular processes
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . The nitro group in the compound could potentially undergo reduction reactions within the cell, contributing to its biological activity .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects
Biochemical Analysis
Biochemical Properties
5-Bromo-4-nitro-1-propyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect various biochemical pathways. For instance, it has been reported to inhibit oxidative phosphorylation and ATP exchange reactions . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme functions and metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit oxidative phosphorylation suggests that it can disrupt cellular energy production, leading to altered cellular metabolism . Additionally, its impact on ATP exchange reactions indicates potential effects on cell signaling pathways that rely on ATP as a signaling molecule.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes involved in oxidative phosphorylation and ATP exchange reactions, which are crucial for cellular energy production . This inhibition can lead to a decrease in ATP levels, affecting various cellular processes that depend on ATP. The compound’s nitro group may also participate in redox reactions, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its inhibitory effects on enzymes. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings . These effects may include sustained inhibition of oxidative phosphorylation and ATP exchange reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of enzyme activity and disruption of cellular metabolism . Toxic or adverse effects may be observed at high doses, including potential toxicity to specific organs or tissues. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes involved in oxidative phosphorylation and ATP exchange reactions . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolism. The compound’s role in these pathways underscores its potential as a tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation within specific cellular compartments, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with enzymes and other biomolecules, ultimately influencing its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-nitro-1-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-propyl-3,5-dibromo-4-nitropyrazole with hydrazine under controlled conditions . The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-nitro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: 5-Amino-4-nitro-1-propyl-1H-pyrazole, 5-Thio-4-nitro-1-propyl-1H-pyrazole.
Reduction: 5-Bromo-4-amino-1-propyl-1H-pyrazole.
Oxidation: this compound-3-carboxylic acid.
Scientific Research Applications
5-Bromo-4-nitro-1-propyl-1H-pyrazole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 4-Bromo-3,5-diphenylpyrazole
Uniqueness
5-Bromo-4-nitro-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry . Additionally, its propyl group enhances its hydrophobicity, influencing its interactions in biological systems .
Properties
IUPAC Name |
5-bromo-4-nitro-1-propylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-3-9-6(7)5(4-8-9)10(11)12/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMLCXOVQARJRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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